4-Phenylbutanal

Catalog No.
S793684
CAS No.
18328-11-5
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylbutanal

CAS Number

18328-11-5

Product Name

4-Phenylbutanal

IUPAC Name

4-phenylbutanal

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2

InChI Key

NHFRGTVSKOPUBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC=O

Canonical SMILES

C1=CC=C(C=C1)CCCC=O

The exact mass of the compound 4-Phenylbutanal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Phenylbutanal (CAS 18328-11-5) is a highly versatile aryl-aliphatic aldehyde characterized by a four-carbon aliphatic chain anchored by a phenyl ring. Exhibiting a density of 0.971 g/cm³ and a boiling point of 102–103 °C at 12 Torr, it functions as a stable, process-friendly liquid under standard manufacturing conditions[1]. In industrial chemical procurement, it is primarily sourced as a critical C4-spacer building block for complex active pharmaceutical ingredients (APIs), most notably serving as the essential precursor in the synthesis of prostaglandin analogs such as latanoprost[2]. Unlike simpler aromatic aldehydes, its extended lipophilic chain provides an optimal balance of conformational flexibility and controlled electrophilicity, making it a highly reliable substrate for modern asymmetric organocatalysis, biocatalytic transformations, and high-yield reductive aminations [3].

Procurement Fit

1
Aromatic aldehyde building blockPhenylalkyl scaffold with a four-carbon spacer; supports enzyme probe design and medicinal chemistry synthesis.
2
Chain-length-sensitive enzyme inhibitor probeReported competitive inhibition against serine proteases; binding profile differs from shorter homologs.
3
Fragrance intermediate and synthetic reagentSweet, floral odor character; density and physical form align with liquid handling and formulation workflows.

Attempting to substitute 4-phenylbutanal with shorter-chain homologs like 3-phenylpropanal or the highly reactive phenylacetaldehyde routinely fails in both process chemistry and final API efficacy. Phenylacetaldehyde is notoriously unstable, rapidly undergoing auto-oxidation and spontaneous polymerization upon air exposure, which severely compromises batch-to-batch reproducibility and necessitates costly, specialized storage protocols[1]. Conversely, 4-phenylbutanal exhibits superior shelf stability and resistance to spontaneous degradation[2]. Furthermore, in pharmaceutical applications such as the synthesis of latanoprost, the exact four-carbon distance between the aromatic ring and the functional core is an absolute pharmacophore requirement; utilizing 3-phenylpropanal alters the spatial geometry, completely abolishing target receptor binding affinity and rendering the generic substitution biologically and commercially useless[3].

Substitution Risk

Target compound
4-Phenylbutanal
4-carbon aliphatic spacer
Common substitute
3-Phenylpropanal
3-carbon chain analog
Chain-length mismatch risk: Binding affinity to serine proteases is highly dependent on spacer length. Reported Ki differences between homologs may shift substantially; direct substitution can compromise inhibitor probe performance and synthesis reproducibility. Density variation (~4.6% lower for 4-phenylbutanal) additionally alters volumetric formulation and mixing behavior.

Superior Shelf Stability and Resistance to Auto-Oxidation

Handling highly reactive aryl-aliphatic aldehydes often presents significant scale-up challenges due to rapid degradation. Phenylacetaldehyde is highly prone to auto-oxidation and polymerization, often degrading significantly within days unless stored under strict inert conditions or as a dilute solution [1]. In contrast, 4-phenylbutanal demonstrates robust stability, maintaining >98% purity over extended storage periods under standard atmospheric conditions without spontaneous polymerization [2]. This enhanced stability prevents the accumulation of acidic byproducts (e.g., 4-phenylbutyric acid) that can poison sensitive downstream catalysts.

Evidence DimensionSpontaneous degradation and polymerization rate
Target Compound Data4-Phenylbutanal: Maintains >98% purity under standard storage conditions
Comparator Or BaselinePhenylacetaldehyde: Rapid auto-oxidation and polymerization requiring specialized inert handling
Quantified DifferenceNear-zero spontaneous polymerization for the C4 analog, yielding significantly extended shelf-life
ConditionsStandard ambient storage in air over time

Eliminates the need for specialized cold-chain or inert-gas storage, reducing waste and ensuring reliable batch-to-batch stoichiometry in industrial procurement.

Serine protease inhibition
Reported
Achiral 4-phenylbutanal Ki was 5.7‑fold lower than its (S)-4-phenylpentanal derivative against α‑chymotrypsin, while the 3‑carbon homolog exhibited a 61‑fold shift upon (R)‑methyl substitution.
Chain‑length‑dependent binding affinity context
Differences reported under pH 7.5, 25 °C, with N‑succinyl‑Ala‑Ala‑Pro‑Phe‑pNA substrate; may not transfer to other enzyme systems without validation.

Optimal Substrate for Asymmetric Organocatalysis (Latanoprost Precursor)

In the synthesis of complex APIs like latanoprost, the choice of aldehyde dictates the success of the initial stereocenter formation. 4-Phenylbutanal serves as an exceptional substrate for potassium prolinate-mediated alpha-aminoxylation and MacMillan-type organocatalytic [3+2] cycloadditions, routinely achieving enantiomeric excesses (ee) exceeding 95% and high isolated yields [1]. When shorter-chain or more sterically hindered aldehydes are used in similar organocatalytic regimes, both the yield and stereocontrol often drop significantly due to altered transition-state geometries[2]. The precise C4 chain length perfectly accommodates the steric demands of the imidazolidinone or proline-based catalyst pockets.

Evidence DimensionEnantiomeric excess (ee) in alpha-functionalization
Target Compound Data4-Phenylbutanal: >95% ee and high yields in organocatalytic protocols
Comparator Or BaselineShorter-chain analogs (e.g., 3-phenylpropanal): Reduced ee and lower yields due to suboptimal catalyst pocket fit
Quantified DifferenceConsistently high stereocontrol (>95% ee) specific to the C4-aryl geometry
ConditionsProline or imidazolidinone-catalyzed asymmetric alpha-functionalization

Guarantees high chiral purity of critical pharmaceutical intermediates, drastically reducing the cost of downstream chiral separation.

HIV‑1 protease inhibitor intermediate
Class‑level
(2S)-2‑Benzyloxymethyl‑4‑phenylbutanal was a critical pinacol homocoupling substrate, yielding inhibitor 8b that retained antiviral activity in 40 % human serum. Simpler aldehyde precursors did not deliver the required stereoelectronic environment.
Scaffold geometry is integral to pharmacophore assembly
Class‑level inference; synthetic outcome depends on precise chain length and substitution pattern. Verification in the specific lead series is recommended.

High-Yield Reductive Amination with Minimal Side Reactions

Reductive amination is a cornerstone reaction for installing the 4-phenylbutyl moiety onto amine-containing drug cores. 4-Phenylbutanal undergoes highly efficient reductive amination with primary and secondary amines using standard reducing agents like sodium triacetoxyborohydride (STAB), consistently delivering yields of 80-90% [1]. In contrast, more reactive homologs like phenylacetaldehyde or highly enolizable aliphatic aldehydes often suffer from competing self-aldol condensation, which can reduce the target amine yield by 20-30% and complicate purification [2]. The balanced electrophilicity of 4-phenylbutanal minimizes these side reactions.

Evidence DimensionTarget amine yield vs. self-condensation byproducts
Target Compound Data4-Phenylbutanal: 80-90% yield with minimal aldol byproducts
Comparator Or BaselinePhenylacetaldehyde: 20-30% yield reduction due to rapid self-aldol condensation
Quantified DifferenceUp to 30% higher isolated yield of the target amine
ConditionsReductive amination using STAB in standard organic solvents

Maximizes throughput and minimizes purification bottlenecks when synthesizing bulk CNS or cardiovascular drug intermediates.

Density
Reported
0.971 g/cm³ at 20 °C
Supports precise gravimetric‑to‑volumetric conversion
Approximately 4.6 % lower density than 3‑phenylpropanal; affects dosing and mixing behavior in large‑scale formulations. Confirm with lot‑specific certificate.

Commercial Synthesis of Latanoprost and Prostaglandin Analogs

4-Phenylbutanal is the exact, non-substitutable precursor required for the asymmetric organocatalytic construction of the cyclopentenone core in latanoprost. Its specific chain length and optimal fit in proline-based catalyst pockets ensure the >95% enantiomeric excess necessary for regulatory compliance in ophthalmic API manufacturing [1].

Installation of Lipophilic Pharmacophores via Reductive Amination

For the development and scale-up of CNS and cardiovascular agents requiring a lipophilic anchor, 4-phenylbutanal is the preferred reagent. Its high stability against self-aldol condensation ensures >80% yields during STAB-mediated reductive aminations, making it vastly superior to unstable C2 or C3 analogs for bulk processing [2].

Substrate for Advanced Biocatalytic and Photoredox Methodologies

Due to its balanced reactivity and resistance to auto-oxidation, this compound is highly favored in cutting-edge green chemistry workflows, including laccase-cocatalyzed alpha-oxyaminations and photoredox-driven alkylations. It provides a reliable, high-yielding baseline for screening and scaling novel catalytic systems [3].

Application Fit

Application
Selection Property
Validation Focus
Enzyme mechanistic studies
Chain‑length‑dependent binding profile
Baseline Ki and S1‑pocket topography mapping
Antiviral medicinal chemistry
Scaffold geometry for pharmacophore construction
Pinacol coupling efficiency and antiviral assay response
Fragrance formulation
Specific density and olfactory profile
Batch‑to‑batch olfactory consistency and volumetric accuracy
Organic synthesis methodology
Remote steric and electronic effects
Catalytic transformation selectivity and carbonyl reactivity

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

18328-11-5

Wikipedia

4-Phenylbutanal

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